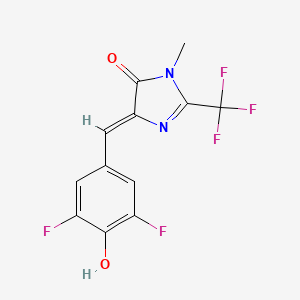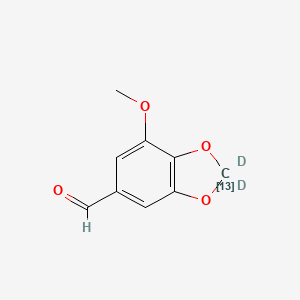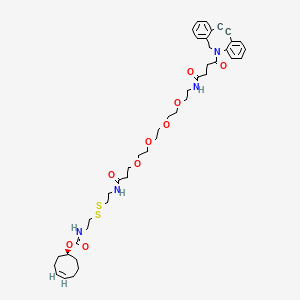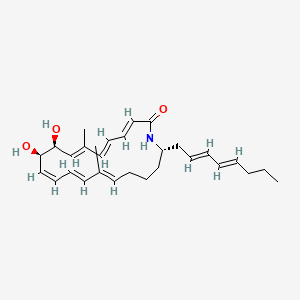
Dfhbi-2T
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DFHBI-2T involves the chemical modification of DFHBI by adding a trifluoroethyl substituent to the second carbon atom. This modification results in a shift in the excitation and emission maxima to the long-wavelength region of the spectrum . The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The compound is then purified and tested for quality before being made available for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
DFHBI-2T primarily undergoes fluorescence activation reactions upon binding to specific RNA aptamers. This interaction does not involve traditional chemical reactions like oxidation, reduction, or substitution but rather a conformational change that activates its fluorescent properties .
Common Reagents and Conditions
The primary reagent involved in the activation of this compound is the RNA aptamer to which it binds. The conditions for this interaction typically involve physiological pH and temperature, making it suitable for live-cell imaging .
Major Products Formed
The major product formed from the interaction of this compound with RNA aptamers is the fluorescent complex, which can be detected using fluorescence microscopy .
Aplicaciones Científicas De Investigación
DFHBI-2T has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study RNA structures and interactions.
Biology: Enables live-cell imaging of RNA, allowing researchers to visualize RNA dynamics in real-time.
Industry: Utilized in the development of biosensors and other diagnostic tools
Mecanismo De Acción
DFHBI-2T exerts its effects by binding to specific RNA aptamers, such as Spinach2. Upon binding, the RNA aptamer induces a conformational change in this compound, activating its fluorescent properties. This mechanism allows for the visualization of RNA in live cells without the need for large RNA-binding protein fusions .
Comparación Con Compuestos Similares
DFHBI-2T is unique in its ability to activate fluorescence upon binding to RNA aptamers. Similar compounds include:
DFHBI: The parent compound, which also activates fluorescence upon binding to RNA but has different spectral properties.
DFHBI-1T: A derivative with a trifluoroethyl substituent on the methyl group, resulting in increased fluorescence intensity
This compound offers ideal optical properties for yellow fluorescent protein filters, making it particularly useful for certain imaging applications .
Propiedades
Fórmula molecular |
C12H7F5N2O2 |
|---|---|
Peso molecular |
306.19 g/mol |
Nombre IUPAC |
(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(trifluoromethyl)imidazol-4-one |
InChI |
InChI=1S/C12H7F5N2O2/c1-19-10(21)8(18-11(19)12(15,16)17)4-5-2-6(13)9(20)7(14)3-5/h2-4,20H,1H3/b8-4- |
Clave InChI |
CGFZNPPTJGGWPN-YWEYNIOJSA-N |
SMILES isomérico |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)F)O)F)/N=C1C(F)(F)F |
SMILES canónico |
CN1C(=O)C(=CC2=CC(=C(C(=C2)F)O)F)N=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15144177.png)







![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)




